(5-Chloro-2-methoxypyridin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

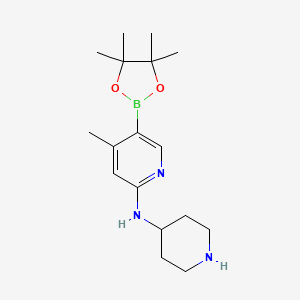

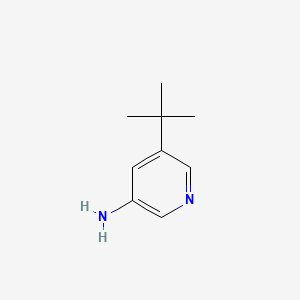

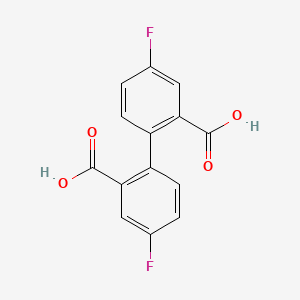

“(5-Chloro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2. It has a molecular weight of 173.6 . It is a solid at room temperature and is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a chlorine atom at the 5th position, a methoxy group at the 2nd position, and a methanol group at the 4th position .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 173.6 . The compound is stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Applications in Chemical Synthesis and Analysis

GC-FID Method for Determining Impurities : A GC-FID method has been developed for analyzing low-level impurities in 5-chlorovaleroyl chloride (5-CVC), which is used in the synthesis of pharmaceutical intermediates and other chemicals. This method is important for monitoring the impurity profile and ensuring the quality of the final product. It uses methanol for derivatization and can separate various impurities, including 5-chlorohexanoyl chloride and 4-methyl-5-chlorovaleroyl chloride (Tang, Kim, Miller, & Lloyd, 2010).

Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol yields 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Charge Transfer Complex Formation : The interaction between 5-amino-2-methoxypyridine and chloranilic acid in different polar solvents, including methanol, leads to the formation of a charge transfer complex. This interaction is important in understanding the chemical properties and potential applications of these compounds (Alghanmi & Habeeb, 2015).

Investigating Sigma Complexes : Research on methoxy-3,5-dinitropyridines has shown that these compounds exhibit contrasting behavior when interacting with methoxide ion in dimethyl sulphoxide. This study contributes to understanding the interaction between heterocycles and nucleophiles, which is crucial in various chemical synthesis processes (Biffin, Miller, Moritz, & Paul, 1970).

Catalysis in Methanol Aromatization : Mo2C/ZSM-5 catalysts have been shown to facilitate the aromatization of methanol and methylation of benzene. This research is significant for understanding catalytic processes involving methanol and could have implications for the development of new catalysts and chemical processes (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007).

Applications in Pharmaceutical and Biological Research

Antimicrobial Activity of Novel Compounds : A study on the synthesis of novel imidazole bearing isoxazole derivatives, which were prepared using methanol, revealed potential antimicrobial activity. This finding is essential for the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Crystal Packing of 1,2,4-Oxadiazole Derivatives : Research on the crystal packing of 1,2,4-oxadiazole derivatives, containing biologically active moieties, highlighted the role of non-covalent interactions in their supramolecular architectures. Such studies are crucial in the development of pharmaceutical compounds (Sharma, Mohan, Gangwar, & Chopra, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

(5-chloro-2-methoxypyridin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZEVZCYYERRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)

![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)